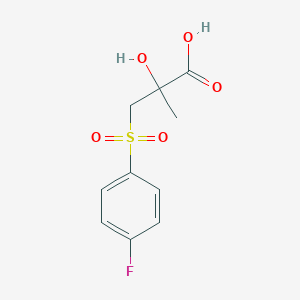

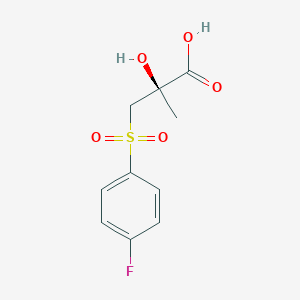

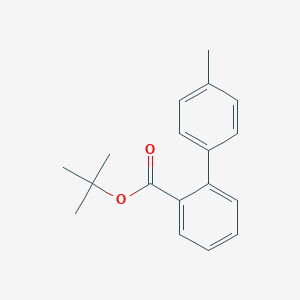

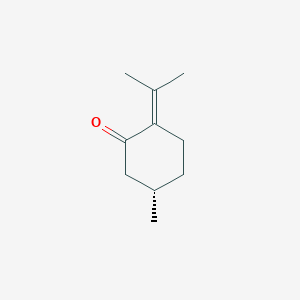

(4R,5S)-5-(Hydroxymethyl)-3-isopropyl-4-methyloxazolidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4R,5S)-5-(Hydroxymethyl)-3-isopropyl-4-methyloxazolidin-2-one, commonly known as Ramipril, is a medication used to treat high blood pressure and heart failure. Ramipril belongs to a class of drugs called ACE inhibitors, which work by relaxing blood vessels and reducing the workload on the heart. In addition to its clinical use, Ramipril has also been studied extensively for its potential applications in scientific research.

Wirkmechanismus

Ramipril works by inhibiting the activity of angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor, meaning it causes blood vessels to constrict, increasing blood pressure. By inhibiting ACE, Ramipril reduces the production of angiotensin II, leading to vasodilation and a decrease in blood pressure.

Biochemical and Physiological Effects:

Ramipril has been shown to have a number of biochemical and physiological effects. In addition to its effects on blood pressure and cardiovascular function, Ramipril has also been shown to have anti-inflammatory and anti-oxidant properties. Studies have also suggested that Ramipril may have neuroprotective effects, potentially making it useful in the treatment of neurological disorders such as Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

Ramipril has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and is readily available commercially. Ramipril has also been extensively studied, meaning that there is a large body of literature on its properties and effects. However, there are also limitations to the use of Ramipril in laboratory experiments. It is a relatively large molecule, which can limit its ability to penetrate cell membranes and reach intracellular targets. Additionally, Ramipril is a medication that is used clinically, meaning that there may be ethical considerations around its use in laboratory experiments.

Zukünftige Richtungen

There are a number of potential future directions for research on Ramipril. One area of interest is the development of new ACE inhibitors with improved properties and fewer side effects. Additionally, there is ongoing research into the potential neuroprotective effects of Ramipril and other ACE inhibitors, with the goal of developing new treatments for neurological disorders. Finally, there is also interest in exploring the use of Ramipril and other ACE inhibitors in the treatment of other conditions, such as diabetes and kidney disease.

Synthesemethoden

Ramipril is synthesized through a multi-step process starting from 2-amino-1-butanol. The first step involves protecting the amino group with a tert-butoxycarbonyl (Boc) group. The Boc-protected amine is then reacted with isobutyraldehyde to form the corresponding imine, which is reduced with sodium borohydride to give the corresponding amine. The amine is then reacted with methyl isocyanate to form the oxazolidinone ring, and the Boc group is removed with trifluoroacetic acid to yield (4R,5S)-5-(Hydroxymethyl)-3-isopropyl-4-methyloxazolidin-2-one.

Wissenschaftliche Forschungsanwendungen

Ramipril has been studied extensively for its potential applications in scientific research. One area of research has focused on the role of ACE inhibitors in the regulation of blood pressure and cardiovascular function. Studies have shown that Ramipril can effectively lower blood pressure and improve cardiovascular function in both animal models and human subjects.

Eigenschaften

CAS-Nummer |

112395-68-3 |

|---|---|

Produktname |

(4R,5S)-5-(Hydroxymethyl)-3-isopropyl-4-methyloxazolidin-2-one |

Molekularformel |

C8H15NO3 |

Molekulargewicht |

173.21 g/mol |

IUPAC-Name |

(4R,5S)-5-(hydroxymethyl)-4-methyl-3-propan-2-yl-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C8H15NO3/c1-5(2)9-6(3)7(4-10)12-8(9)11/h5-7,10H,4H2,1-3H3/t6-,7-/m1/s1 |

InChI-Schlüssel |

UPYGTXFCNXHUOJ-RNFRBKRXSA-N |

Isomerische SMILES |

C[C@@H]1[C@H](OC(=O)N1C(C)C)CO |

SMILES |

CC1C(OC(=O)N1C(C)C)CO |

Kanonische SMILES |

CC1C(OC(=O)N1C(C)C)CO |

Synonyme |

2-Oxazolidinone,5-(hydroxymethyl)-4-methyl-3-(1-methylethyl)-,(4R-trans)-(9CI) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Ethyl-1H-imidazo[4,5-f]quinoxaline](/img/structure/B56853.png)